

analytical techniques for quantifying N-(2-Ethoxyphenyl)acetamide

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Compound of Interest

Compound Name: *N*-(2-Ethoxyphenyl)acetamide

CAS No.: 581-08-8

Cat. No.: B364013

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An In-Depth Guide to the Quantitative Analysis of **N-(2-Ethoxyphenyl)acetamide**

Abstract

This comprehensive application note provides detailed protocols and expert insights for the quantitative analysis of **N-(2-Ethoxyphenyl)acetamide** (CAS 581-08-8), a key chemical intermediate and analogue to pharmaceutically relevant compounds.^{[1][2]} We present validated methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a framework for robust and reliable quantification. Each protocol is detailed with an emphasis on the scientific rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the analytical process.

Introduction: N-(2-Ethoxyphenyl)acetamide

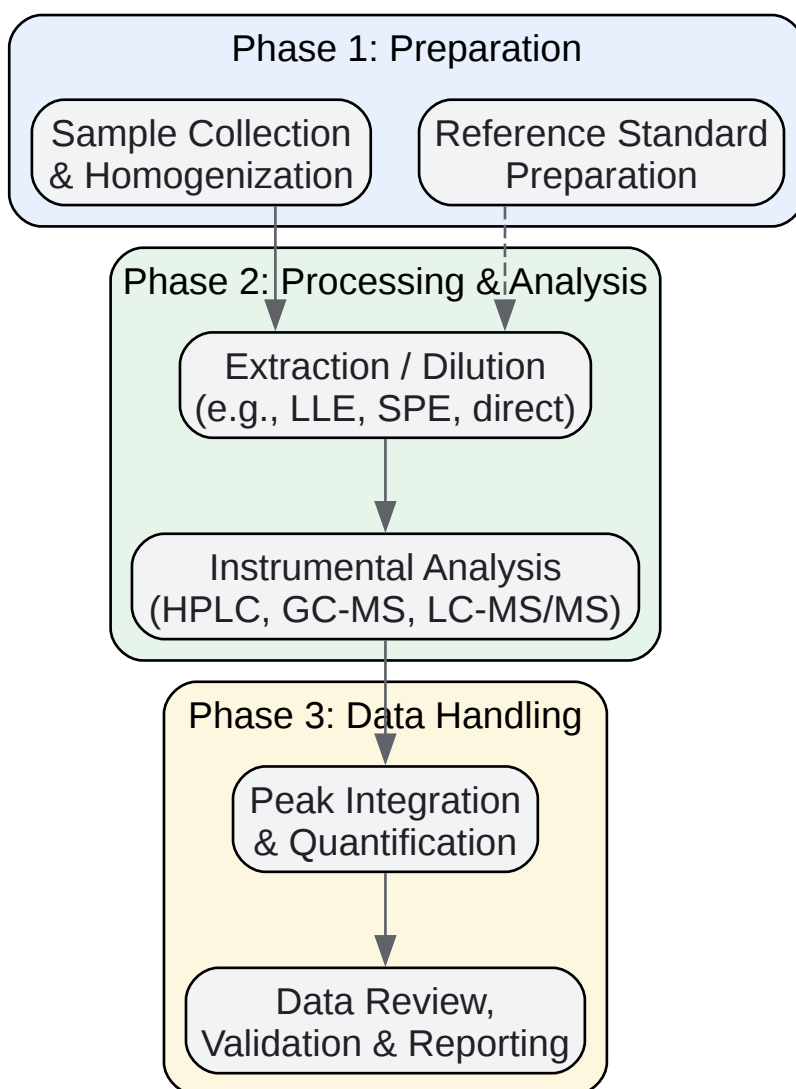
N-(2-Ethoxyphenyl)acetamide, also known as o-Acetylphenetidine or 2-Ethoxyacetanilide, is an aromatic amide with the molecular formula $C_{10}H_{13}NO_2$ and a molecular weight of

approximately 179.22 g/mol .^{[1][2][3]} Its structural similarity to compounds of pharmacological interest, such as Phenacetin, necessitates precise and accurate analytical methods for its quantification in various matrices.^{[4][5]} Such methods are critical for ensuring purity in chemical synthesis, for quality control of raw materials and finished products, and for conducting pharmacokinetic studies in drug development.^{[4][6]}

The selection of an analytical technique is contingent upon the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and available instrumentation.^{[7][8]} This guide details three robust techniques, ordered from most accessible to most sensitive: HPLC-UV, GC-MS, and LC-MS/MS.

General Analytical Workflow

The fundamental process for quantifying **N-(2-Ethoxyphenyl)acetamide**, irrespective of the chosen technique, follows a structured workflow. This ensures consistency and reliability of the final results.



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Caption: General workflow for the quantification of **N-(2-Ethoxyphenyl)acetamide**.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for quantifying compounds with a UV chromophore. The aromatic ring in **N-(2-Ethoxyphenyl)acetamide** makes it an ideal candidate for UV detection. This method is particularly well-suited for purity assessments and assays where analyte concentrations are relatively high ($\mu\text{g/mL}$ range).[8]

Principle of Operation

This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[6] **N-(2-Ethoxyphenyl)acetamide**, being a moderately polar compound, is well-retained on a C18 column and can be eluted with a mixture of water and an organic solvent like acetonitrile. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength as it elutes from the column.[8]

Detailed Experimental Protocol

Instrumentation:

- A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]

Reagents and Materials:

- **N-(2-Ethoxyphenyl)acetamide** reference standard
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade or Milli-Q)
- Phosphoric Acid (ACS Grade)
- Methanol (HPLC Grade)

Chromatographic Conditions:

Parameter	Setting	Rationale
Column	C18 reversed-phase, 4.6 x 150 mm, 5 µm	The C18 chemistry provides excellent retention for moderately polar aromatic compounds. This column dimension is standard and offers a good balance of efficiency and backpressure.[8]
Mobile Phase	Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid	Acetonitrile is a common organic modifier providing good peak shape. Phosphoric acid is added to acidify the mobile phase, which suppresses the ionization of any residual silanols on the column and protonates the analyte, leading to sharper, more symmetrical peaks.[4][6]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column that ensures efficient separation within a reasonable runtime.
Column Temp.	30 °C	Maintaining a constant temperature ensures reproducible retention times and peak shapes.
Injection Vol.	10 µL	A typical volume that balances sensitivity with the risk of column overloading.

| Detection λ | 254 nm | This wavelength is commonly used for aromatic compounds and provides good sensitivity for the analyte.[4] A PDA detector can be used to determine the

optimal absorption maximum. |

Preparation of Solutions:

- Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of **N-(2-Ethoxyphenyl)acetamide** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C.[8]
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[8] This range should encompass the expected concentration of the samples.
- Sample Preparation: Accurately weigh the sample material, dissolve it in a suitable solvent (ideally the mobile phase), and dilute to a final concentration within the calibration range. Prior to injection, filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column.[9]

Expected Performance Characteristics

The following table summarizes typical performance parameters for a validated HPLC-UV method for a compound similar in structure and properties to **N-(2-Ethoxyphenyl)acetamide**.

Parameter	Expected Performance
Linearity (r^2)	≥ 0.999
Limit of Detection (LOD)	0.05 - 0.2 µg/mL
Limit of Quantitation (LOQ)	0.15 - 0.6 µg/mL
Precision (%RSD)	$\leq 2\%$
Accuracy (% Recovery)	98 - 102%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. It offers higher specificity than HPLC-UV due to the mass-selective detection. **N-(2-Ethoxyphenyl)acetamide** is sufficiently volatile for GC analysis, making this a viable and robust method.[2]

Principle of Operation

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented into characteristic ions, and detected based on their mass-to-charge ratio (m/z). This provides both quantitative data and structural information for unambiguous identification.

Detailed Experimental Protocol

Instrumentation:

- GC system with an autosampler, coupled to a single quadrupole or triple quadrupole mass spectrometer.[10]

Reagents and Materials:

- **N-(2-Ethoxyphenyl)acetamide** reference standard
- Acetone or Ethyl Acetate (GC Grade)
- Helium (99.999% purity)

Chromatographic and Spectrometric Conditions:

Parameter	Setting	Rationale
GC Column	HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film	A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column providing good resolution for a wide range of semi-polar compounds.
Carrier Gas	Helium at 1.2 mL/min (constant flow)	Helium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with the MS detector.
Inlet Temp.	260 °C	Ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode	Splitless (1 µL)	Splitless injection is used to maximize the transfer of analyte to the column, which is ideal for trace analysis.
Oven Program	Start 120°C, hold 1 min, ramp 20°C/min to 280°C, hold 4 min	A temperature gradient ensures that the analyte is focused on the column at the start and elutes as a sharp peak in a reasonable time.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for identification.
MS Source Temp.	230 °C	Optimized to prevent analyte condensation while minimizing thermal degradation within the ion source.

Parameter	Setting	Rationale
MS Quad Temp.	150 °C	Maintains stable performance of the mass analyzer.

| Acquisition Mode | Full Scan (m/z 50-300) and SIM | Full scan mode is used for initial method development and qualitative identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 179, 137, 109) is used for quantification to enhance sensitivity and selectivity. |

Preparation of Solutions:

- Standard Stock Solution (1 mg/mL): Prepare as described for HPLC, but use a volatile GC-compatible solvent like acetone or ethyl acetate.[11]
- Calibration Standards: Serially dilute the stock solution with the same solvent to prepare standards covering the desired concentration range (e.g., 0.1 to 20 µg/mL).
- Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. Ensure the sample is free of non-volatile residues.[11]

Expected Performance Characteristics

Parameter	Expected Performance
Linearity (r^2)	≥ 0.998
Limit of Detection (LOD)	$< 0.1 \mu\text{g/mL}$
Limit of Quantitation (LOQ)	$< 0.3 \mu\text{g/mL}$
Precision (%RSD)	$\leq 5\%$
Accuracy (% Recovery)	95 - 105%

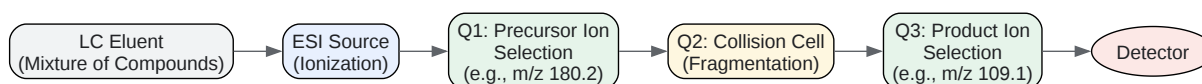
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard.[7][12] This technique combines the

separation power of HPLC with the specificity of tandem mass spectrometry.

Principle of Operation

After chromatographic separation via HPLC, the analyte enters the mass spectrometer source, where it is ionized, typically using a soft ionization technique like Electrospray Ionization (ESI). In a triple quadrupole instrument, the first quadrupole (Q1) selects the protonated molecular ion ($[M+H]^+$) of the analyte, known as the precursor ion. This ion is then fragmented in the second quadrupole (Q2), a collision cell. The third quadrupole (Q3) selects a specific, characteristic fragment ion, known as the product ion. This highly specific precursor-to-product ion transition is monitored, a technique called Multiple Reaction Monitoring (MRM).[13] MRM provides exceptional selectivity and sensitivity by filtering out chemical noise and matrix interferences.[7]



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Caption: Principle of Multiple Reaction Monitoring (MRM) for LC-MS/MS analysis.

Detailed Experimental Protocol

Instrumentation:

- UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Reagents and Materials:

- **N-(2-Ethoxyphenyl)acetamide** reference standard
- Acetonitrile and Water (LC-MS Grade)
- Formic Acid (LC-MS Grade)
- Stable isotope-labeled internal standard (if available)

LC-MS/MS Conditions:

Parameter	Setting	Rationale
LC Column	C18, 2.1 x 50 mm, 1.8 μm	A shorter, smaller-diameter column with sub-2 μm particles is used for faster analysis and higher efficiency, typical for UPLC/MS applications.
Mobile Phase A	0.1% Formic Acid in Water	Formic acid is a volatile modifier that promotes protonation for positive mode ESI and is fully compatible with MS.[6][14]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	[13]
Gradient	10% B to 95% B over 3 min, hold 1 min, re-equilibrate	A fast gradient allows for rapid elution and high sample throughput.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Ionization Mode	ESI, Positive	The amide nitrogen is readily protonated in the acidic mobile phase, making positive mode ESI highly efficient.[13]
MRM Transition	Precursor [M+H] ⁺ : m/z 180.2 → Product: m/z 109.1	The precursor is the protonated molecule. The product ion (m/z 109.1) corresponds to a stable fragment from the loss of acetamide, a common fragmentation pathway. This transition must be optimized by direct infusion of a standard.[7]

| Source Params. | Capillary: 3.5 kV, Source Temp: 150°C, Desolvation Gas: 800 L/hr | These are typical starting parameters that must be optimized for the specific instrument and analyte to achieve maximum signal intensity. |

Preparation of Solutions:

- Standard and Sample Preparation: Prepare as described for HPLC, but use LC-MS grade solvents and dilute to a much lower concentration range (e.g., 0.1 to 100 ng/mL).
- Internal Standard (IS): If an IS is used, a fixed amount is spiked into all standards and samples to correct for variations in sample preparation and instrument response.[13]
- Matrix Effects: For complex matrices like plasma or tissue extracts, sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is highly recommended to minimize ion suppression or enhancement.[15]

Expected Performance Characteristics

Parameter	Expected Performance
Linearity (r^2)	≥ 0.995
Limit of Detection (LOD)	< 0.05 ng/mL
Limit of Quantitation (LOQ)	< 0.15 ng/mL
Precision (%RSD)	$\leq 15\%$ (at LOQ), $\leq 10\%$ (higher conc.)
Accuracy (% Recovery)	85 - 115%

Conclusion

This guide presents three robust and validated analytical techniques for the quantification of **N-(2-Ethoxyphenyl)acetamide**.

- HPLC-UV is a reliable and accessible method for routine analysis and quality control applications.
- GC-MS offers enhanced specificity and is an excellent alternative for volatile-compatible analyses.

- LC-MS/MS provides unparalleled sensitivity and selectivity, making it the definitive choice for trace-level quantification in complex matrices.

The choice of method should be guided by the specific analytical challenge, including the required limits of detection, the nature of the sample matrix, and the instrumentation available. Each protocol provided herein serves as a comprehensive starting point for method development and validation in your laboratory.

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